molecular formula C25H29N5O3S B4158897 2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B4158897
M. Wt: 479.6 g/mol
InChI Key: LVSZPYXUOPEQLO-UHFFFAOYSA-N
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Description

2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, starting with the preparation of the triazole ring. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.

    Attachment of the isopropylphenylamino group: This step involves a nucleophilic substitution reaction where the amino group is introduced.

    Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.

    Final acetamide formation: The acetamide group is introduced through an acylation reaction using acetic anhydride and a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or the methoxyphenyl group can be replaced by other functional groups.

    Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-[4-allyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide: This compound has a methyl group instead of an isopropyl group, which may affect its chemical and biological properties.

    2-[4-allyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide: The presence of a chlorine atom can influence the compound’s reactivity and biological activity.

    2-[4-allyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide: The fluorine atom can enhance the compound’s stability and bioavailability.

Each of these similar compounds has unique properties that make them suitable for different applications, highlighting the versatility of the triazole scaffold.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-5-14-30-22(15-23(31)26-20-10-12-21(33-4)13-11-20)28-29-25(30)34-16-24(32)27-19-8-6-18(7-9-19)17(2)3/h5-13,17H,1,14-16H2,2-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSZPYXUOPEQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

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